molecular formula C7H4Cl2F2O B14040179 1,4-Dichloro-2-fluoro-6-(fluoromethoxy)benzene

1,4-Dichloro-2-fluoro-6-(fluoromethoxy)benzene

Katalognummer: B14040179
Molekulargewicht: 213.01 g/mol
InChI-Schlüssel: DEUOBEPACIHALQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Dichloro-2-fluoro-6-(fluoromethoxy)benzene is an organic compound with the molecular formula C7H4Cl2F2O It is a derivative of benzene, where the hydrogen atoms are substituted with chlorine, fluorine, and fluoromethoxy groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dichloro-2-fluoro-6-(fluoromethoxy)benzene typically involves the halogenation and fluorination of benzene derivatives. One common method includes the following steps:

    Halogenation: Benzene is first chlorinated to introduce chlorine atoms at specific positions.

    Fluorination: The chlorinated benzene is then subjected to fluorination using reagents such as hydrogen fluoride or fluorine gas under controlled conditions.

    Methoxylation: Finally, the fluorinated benzene is treated with methoxy reagents to introduce the fluoromethoxy group.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale halogenation and fluorination processes. These processes are carried out in specialized reactors designed to handle the reactive and hazardous nature of halogen and fluorine gases. The reaction conditions, such as temperature, pressure, and catalyst presence, are optimized to achieve high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Dichloro-2-fluoro-6-(fluoromethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of various oxidized or reduced products.

Wissenschaftliche Forschungsanwendungen

1,4-Dichloro-2-fluoro-6-(fluoromethoxy)benzene has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1,4-Dichloro-2-fluoro-6-(fluoromethoxy)benzene involves its interaction with molecular targets and pathways. The presence of chlorine, fluorine, and fluoromethoxy groups can influence its reactivity and binding affinity to various targets. These interactions can lead to specific biological or chemical effects, depending on the context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,4-Dichloro-2-fluoro-6-methoxybenzene: Similar structure but without the fluorine atom in the methoxy group.

    1,4-Dichloro-2-fluoro-6-(trifluoromethoxy)benzene: Contains a trifluoromethoxy group instead of a fluoromethoxy group.

    1,4-Dichloro-2-fluoro-6-(chloromethoxy)benzene: Contains a chloromethoxy group instead of a fluoromethoxy group.

Uniqueness

1,4-Dichloro-2-fluoro-6-(fluoromethoxy)benzene is unique due to the specific arrangement of chlorine, fluorine, and fluoromethoxy groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Eigenschaften

Molekularformel

C7H4Cl2F2O

Molekulargewicht

213.01 g/mol

IUPAC-Name

2,5-dichloro-1-fluoro-3-(fluoromethoxy)benzene

InChI

InChI=1S/C7H4Cl2F2O/c8-4-1-5(11)7(9)6(2-4)12-3-10/h1-2H,3H2

InChI-Schlüssel

DEUOBEPACIHALQ-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C(=C1OCF)Cl)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.